4-[2-(4-methoxyphenyl)-1-methylethyl]-1-piperazinecarbaldehyde
Overview
Description
The compound “4-[2-(4-methoxyphenyl)-1-methylethyl]-1-piperazinecarbaldehyde” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also has a methoxyphenyl group, which is found in many aromatic compounds and can influence the molecule’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure analysis would involve techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods like density functional theory (DFT) . These techniques can provide information about the compound’s geometry, conformation, and electronic structure.Chemical Reactions Analysis
The chemical reactivity of this compound could be influenced by several functional groups present in the molecule. The piperazine ring, for instance, is known to participate in various chemical reactions . The aldehyde group could also undergo numerous reactions, including nucleophilic addition and oxidation-reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar aldehyde and methoxy groups could impact the compound’s solubility, while the aromatic ring could influence its UV-visible absorption properties .Safety and Hazards
Future Directions
Future research could focus on elucidating the compound’s synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, studies could investigate potential applications of this compound, particularly in the pharmaceutical industry, given the known biological activities of piperazine derivatives .
properties
IUPAC Name |
4-[1-(4-methoxyphenyl)propan-2-yl]piperazine-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-13(17-9-7-16(12-18)8-10-17)11-14-3-5-15(19-2)6-4-14/h3-6,12-13H,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUFINUBDHLEBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N2CCN(CC2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Methoxyphenyl)-1-methylethyl]-1-piperazinecarbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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